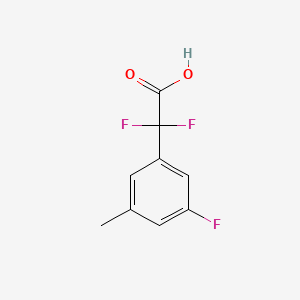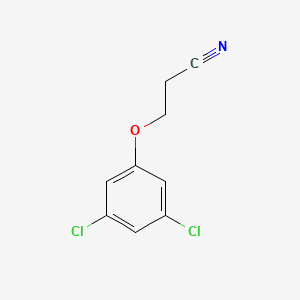
3-(3,5-Dichloro-phenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical structure consists of a propanenitrile (propionitrile) group linked to a 3,5-dichlorophenoxy moiety.
3-(3,5-Dichlorophenoxy)propanenitrile: is a pale liquid with a molecular weight of 216.06 g/mol . It belongs to the class of nitriles and contains two chlorine atoms attached to a phenoxy group.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 3,5-dichlorophenol with acrylonitrile in the presence of a base (such as sodium hydroxide or potassium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimizing reaction conditions, scaling up the process, and ensuring high purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like strong bases (e.g., sodium hydroxide), acids, and catalysts are often used. Reaction conditions vary based on the desired outcome.
Major Products: The primary product is 3-(3,5-dichlorophenoxy)propanenitrile itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a phenoxy group and a nitrile functional group sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other phenoxy-substituted nitriles.
Properties
Molecular Formula |
C9H7Cl2NO |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 |
InChI Key |
BKWFDLRDLNATBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


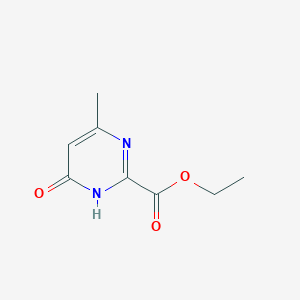
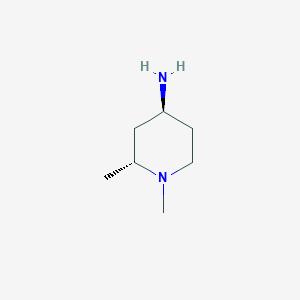
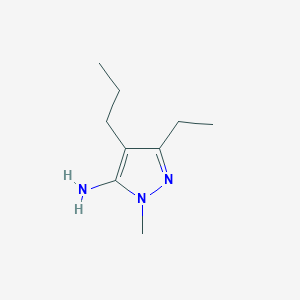
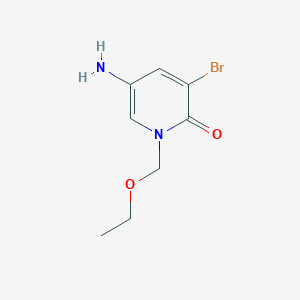
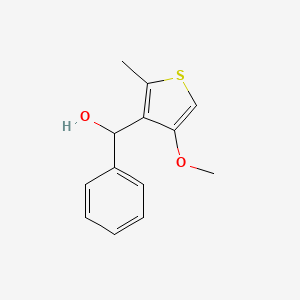
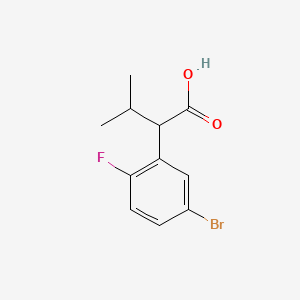
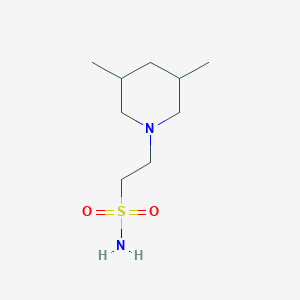
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
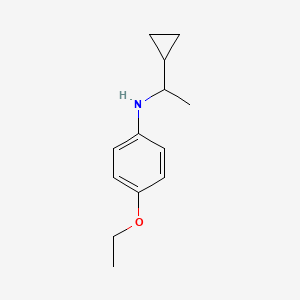
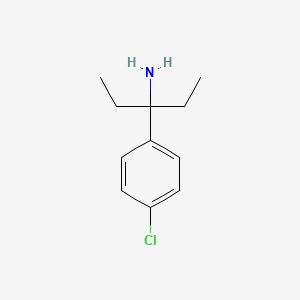
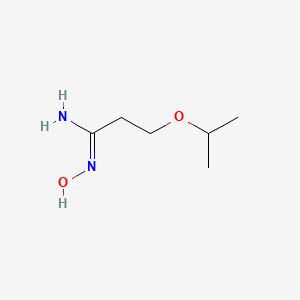
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
